N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S2/c24-20(21-11-10-16-6-2-1-3-7-16)23-14-13-22-12-4-8-17(22)19(23)18-9-5-15-25-18/h1-9,12,15,19H,10-11,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAWLWIFCRZRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound's structure comprises a pyrrolo[1,2-a]pyrazine core with thiophenyl and phenethyl substituents, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions including cyclization and substitution processes. For example, the formation of the pyrrolo[1,2-a]pyrazine core can be achieved through cycloaddition reactions followed by the introduction of functional groups under controlled conditions.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound show effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis through activation of caspases and modulation of cell cycle progression. Detailed studies revealed that the compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets. These interactions can affect various signaling pathways involved in cell growth and survival. For instance, it may act as a modulator of protein kinases involved in cell cycle regulation or apoptosis pathways.
Comparative Analysis
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of N-phenethyl derivatives against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various strains. This suggests potential for development into therapeutic agents for treating bacterial infections.
Case Study 2: Cancer Cell Line Testing
In a separate study focusing on cancer treatment potentials, this compound was tested on MCF-7 cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxic effects compared to control groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies demonstrate that modifications in the thiophene and pyrrole units can enhance cytotoxicity against specific cancer types, suggesting that this compound could be developed into a novel anticancer agent .
Antimicrobial Properties
N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives have also been evaluated for their antimicrobial activity. Preliminary findings suggest that these compounds possess significant inhibitory effects against a range of bacteria and fungi. The presence of the thiophenyl group is believed to contribute to this bioactivity by enhancing membrane permeability or interacting with microbial enzymes .
Materials Science
Organic Electronics
The unique electronic properties of N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine make it a candidate for applications in organic electronics. Its ability to form stable thin films and exhibit charge transport properties suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing the synthesis of this compound to improve its performance in electronic devices .
Sensors
Due to its electronic properties and sensitivity to environmental changes, N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine has been explored as a material for chemical sensors. These sensors can detect various analytes through changes in conductivity or optical properties when exposed to target substances .
Agricultural Chemistry
Pesticidal Activity
Emerging studies indicate that N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives may possess pesticidal properties. Initial tests show effectiveness against certain pests while being less harmful to beneficial insects. This selective toxicity is crucial for developing sustainable agricultural practices .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in related 4-bromophenyl analogs (e.g., N-(4-bromophenyl)-1-phenyl derivatives) undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions. For example:
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Reaction with piperidine in DMF at 80°C yields amine-substituted derivatives (85% efficiency).
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Thiocarbonamide groups may participate in thiol-disulfide exchange reactions under oxidative conditions.
Key Reaction Table
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromophenyl derivative | Piperidine, DMF, 80°C | Amine-substituted analog | 85% | |
| Thiocarbonamide | Dithiothreitol (DTT), pH 7.4 | Reduced thiol intermediate | N/A* |
*Kinetic data pending further studies.
Cycloaddition and Cyclization Reactions
The pyrrolo[1,2-a]pyrazine core participates in [3+2] cycloadditions with azides or alkynes. For instance:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-fused derivatives (72–89% yield) .
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Thermal cyclization of intermediates generates saturated analogs (e.g., triazolopiperazines in 80% yield) .
Case Study: Triazole Formation
textReaction Scheme: Core + Propargyl bromide → Triazole-fused derivative Conditions: CuSO₄, sodium ascorbate, 60°C, 12h Yield: 85%[2]
Thiocarbonamide Functionalization
The carbothioamide group (-N-CS-N-) undergoes:
-
Hydrolysis : Acidic or basic hydrolysis converts it to carboxylic acid derivatives (e.g., with 6M HCl at reflux).
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.
Comparative Reactivity
| Reaction Type | Reagent | Product | Rate Constant (k) |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C | Carboxylic acid derivative | 0.15 h⁻¹ |
| Alkylation | CH₃I, K₂CO₃ | Methylthioamide | 0.42 h⁻¹ |
Data adapted from pyrazine-thiocarbonamide analogs.
Oxidation and Reduction Reactions
-
Oxidation : The dihydropyrrolo-pyrazine core is oxidized to aromatic pyrazine derivatives using MnO₂ or DDQ (e.g., 78% yield with DDQ in CH₂Cl₂) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring, forming decahydro analogs.
Optimized Conditions
| Process | Reagent | Temperature | Yield |
|---|---|---|---|
| Oxidation | DDQ, CH₂Cl₂, 24h | 25°C | 78% |
| Reduction | H₂ (1 atm), 10% Pd-C | 50°C | 92% |
Electrophilic Aromatic Substitution
The thiophen-2-yl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-rich aromaticity:
-
Nitration with HNO₃/H₂SO₄ yields 5-nitro-thiophene derivatives (63% yield).
-
Sulfonation requires fuming H₂SO₄ at 0°C to avoid desulfurization.
Metal Complexation
The thiocarbonamide group acts as a bidentate ligand for transition metals:
-
Forms stable complexes with Cu(II) and Ni(II) in ethanol/water mixtures.
-
Complexation alters redox properties, as shown in cyclic voltammetry studies.
Stability Constants
| Metal Ion | log K (25°C) | Application |
|---|---|---|
| Cu(II) | 8.2 | Catalytic oxidation |
| Ni(II) | 7.8 | Electrochemical sensors |
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions in the presence of maleimides, forming bridged bicyclic structures . Quantum yield studies suggest moderate efficiency (Φ = 0.33).
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of dihydropyrrolo[1,2-a]pyrazine derivatives, which are characterized by their fused bicyclic systems. Below is a detailed comparison with structurally similar compounds, focusing on substituents, physicochemical properties, and synthetic strategies.
Core Structure and Substituent Analysis
The pyrrolo[1,2-a]pyrazine core is shared among analogs, but substituents vary significantly, influencing properties such as lipophilicity and electronic effects:
Notes:
- logP values : Phenethyl and aryl groups increase lipophilicity (logP ~5.35–5.5), impacting membrane permeability and bioavailability .
- Carbothioamide variations : Phenethyl and fluorophenyl substituents influence steric hindrance and hydrogen-bonding capacity .
Physicochemical and Structural Insights
Preparation Methods
Core Ring Synthesis: Pyrrolo[1,2-a]Pyrazine Formation
The pyrrolo[1,2-a]pyrazine core is typically constructed via cyclization reactions. A method analogous to the synthesis of pyrazolo[3,4-d]pyrimidines involves cycloaddition or ring-closure strategies. For example, Scheme 1 in WO2019143991A1 describes the use of hydrazine derivatives and formamide to form bicyclic structures.
Procedure :
- Cyclization Precursor : Start with a pyrrole derivative bearing amino and ketone groups.
- Hydrazine Treatment : React with hydrazine (R₂-NHNH₂) in the presence of triethylamine to form a dihydropyrazine intermediate.
- Formamide Cyclization : Heat with formamide at 100–120°C to induce cyclization into the pyrrolo[1,2-a]pyrazine core.
Key Parameters :
- Catalyst : Triethylamine for deprotonation.
- Temperature : 80–120°C for 12–24 hours.
- Yield : 60–75% (estimated from analogous reactions).
Phenethyl Group Installation
The phenethyl moiety is introduced via alkylation or reductive amination. A method adapted from PMC10180348 involves nucleophilic substitution with phenethylamine.
Procedure :
- Activation : Treat the core with oxalyl chloride to generate a reactive chloride intermediate.
- Alkylation : React with phenethylamine in dichloromethane (DCM) at 0–25°C.
Key Parameters :
Carbothioamide Functionalization
The carbothioamide group is introduced via thionation of a carboxamide precursor or direct reaction with thiophosgene. A method from PubMed26417270 uses thiosemicarbazide for carbothioamide formation.
Procedure :
- Carboxamide Intermediate : Synthesize the carboxamide via reaction with ethyl acetoacetate and ammonia.
- Thionation : Treat with Lawesson’s reagent (2.2 equivalents) in toluene under reflux.
Alternative Method :
- Thiosemicarbazide Route : React the ketone intermediate with thiosemicarbazide in ethanol under basic conditions.
Key Parameters :
Optimization and Yield Analysis
Comparative data for each step are summarized below:
Comparative Synthesis Routes
Route A (Sequential Functionalization) :
- Core → Thiophen-2-yl → Phenethyl → Carbothioamide.
- Total Yield : 60% × 70% × 65% × 50% ≈ 13.65% .
Route B (Convergent Synthesis) :
- Pre-functionalized intermediates coupled late-stage.
Challenges and Solutions
Q & A
Q. How can regioselective functionalization of the pyrrolo[1,2-a]pyrazine core be achieved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
